molecular formula C13H10N2O B1270518 4-(2-Aminophenoxy)benzonitrile CAS No. 30202-92-7

4-(2-Aminophenoxy)benzonitrile

Cat. No.: B1270518
CAS No.: 30202-92-7
M. Wt: 210.23 g/mol
InChI Key: SBJJVBACWYPFTP-UHFFFAOYSA-N
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Description

Contextualization of Aminophenoxybenzonitrile Derivatives in Organic Synthesis and Materials Science

Aminophenoxybenzonitrile derivatives, including 4-(2-Aminophenoxy)benzonitrile and its isomers, are significant intermediates in both organic synthesis and materials science. google.com In organic chemistry, they are classified as derivatives, which are compounds produced from a similar parent compound through chemical processes, often involving the modification of functional groups. reagent.co.uk These molecules serve as foundational units for constructing more complex structures. reagent.co.uk

Their primary application, however, lies in the field of materials science, specifically in the synthesis of high-performance polymers. vulcanchem.comresearchgate.net Aminophenoxybenzonitrile compounds are used as monomers in polycondensation reactions to create polymers such as polyimides and poly(amide-imide)s. researchgate.netresearchgate.netresearchgate.net For instance, diamine derivatives like 2,6-bis(4-aminophenoxy)benzonitrile are reacted with aromatic dicarboxylic acids or dianhydrides to produce polymers with desirable properties. researchgate.netresearchgate.net

The resulting polymers often exhibit excellent thermal stability, with decomposition temperatures frequently exceeding 400°C. researchgate.net They can also demonstrate good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is crucial for processing and film formation. researchgate.netresearchgate.net The incorporation of the nitrile (cyano) group into the polymer backbone has been shown to enhance the dielectric constant of the resulting materials, making them suitable for applications in electronics. researchgate.netescholarship.org Research has demonstrated that polyimides derived from cyano-containing diamines can form tough, flexible films with high glass transition temperatures and stable dielectric properties over a wide temperature range. researchgate.netescholarship.org These characteristics make them valuable for applications in the aerospace, electronics, and automotive industries. google.comdokumen.pub

Significance of the Amino and Nitrile Functional Groups in Molecular Design

The utility of this compound stems directly from the distinct chemical reactivity and properties of its amino (–NH₂) and nitrile (–C≡N) functional groups. enamine.netsolubilityofthings.com Functional groups are specific arrangements of atoms within molecules that determine their characteristic chemical reactions. solubilityofthings.commasterorganicchemistry.combiotech-asia.org

The amino group is a primary amine attached to an aromatic ring. Its key features include:

Nucleophilicity and Basicity : The lone pair of electrons on the nitrogen atom makes the amino group both a nucleophile and a weak base. solubilityofthings.commasterorganicchemistry.com This allows it to react with a wide range of electrophiles.

Hydrogen Bonding : The presence of N-H bonds allows the amino group to act as a hydrogen bond donor, which influences the physical properties of the molecule, such as its boiling point and solubility. masterorganicchemistry.com

Reactivity in Polymerization : The amino group is crucial for polymerization reactions. It readily reacts with carboxylic acid derivatives (like acid chlorides) and anhydrides to form amide and imide linkages, respectively, which are the backbones of polyamides and polyimides. researchgate.netresearchgate.net

The nitrile group (or cyano group) also imparts significant functionality:

Polarity and Interactions : The carbon-nitrogen triple bond is highly polarized, making the nitrile group a strong dipole. This allows it to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. enamine.netsci-hub.box

Synthetic Versatility : The nitrile group can be chemically transformed into other important functional groups. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. enamine.netsolubilityofthings.com

Material Property Modification : In polymer science, the high polarity of the nitrile group is strategically used to increase the dielectric constant of materials. researchgate.netescholarship.org This is a critical design element for polymers used in electronic components like capacitors.

The presence of both an amino and a nitrile group on the same molecule makes this compound a valuable bifunctional building block. enamine.net These two groups can be addressed in separate reaction steps, allowing for the strategic and controlled synthesis of complex molecules and polymers. enamine.net

Overview of the Chemical Compound's Research Trajectory and Interdisciplinary Relevance

The research trajectory of aminophenoxybenzonitrile derivatives began with foundational work in polymer chemistry. Early patents from the 1970s describe the synthesis of diaminophenoxy benzonitriles and their use as monomers for producing polyimide and polyamide-imide resins. google.com This initial research established their potential for creating thermally stable materials. google.com

Subsequent research has focused on refining the synthesis and exploring the structure-property relationships of polymers derived from these monomers. Studies have systematically synthesized series of polyamides and polyimides using various aminophenoxybenzonitrile isomers and different dianhydrides to tune the final properties of the materials. researchgate.netresearchgate.net For example, research has investigated how the position of the amino group (meta vs. para) and the specific linkage in the polymer backbone affect properties like solubility, thermal stability, and film-forming ability. researchgate.netresearchgate.net

The interdisciplinary relevance of this compound and its derivatives lies at the intersection of organic synthesis, polymer chemistry, and materials science. researchgate.netescholarship.org As a synthetic building block, it is of interest to organic chemists for creating novel molecular architectures. enamine.netnih.gov For polymer chemists and materials scientists, it is a key component in the design of advanced functional materials. researchgate.netescholarship.org The development of polymers with high dielectric constants, for instance, directly addresses the needs of the electronics industry for materials used in energy storage and insulation. escholarship.org The compound's journey from a synthetic curiosity to a component in high-performance materials illustrates a common pathway in chemical research where fundamental molecular design leads to tangible technological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJJVBACWYPFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355686
Record name 4-(2-aminophenoxy)benzonitrile
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30202-92-7
Record name 4-(2-Aminophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30202-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-aminophenoxy)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Aminophenoxy Benzonitrile and Its Analogs

Strategic O-Arylation via Nucleophilic Aromatic Substitution Mechanisms

The cornerstone of synthesizing 4-(2-aminophenoxy)benzonitrile and its analogs is the strategic O-arylation, typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.orgiscnagpur.ac.in This powerful bond-forming reaction involves the displacement of a leaving group on an activated aromatic ring by a nucleophile. wikipedia.orglibretexts.orgiscnagpur.ac.in

Utilization of Activated Halogenated Benzonitrile (B105546) Substrates

The SNAr pathway to this compound relies on the use of an electron-deficient benzonitrile ring. wikipedia.orglibretexts.orgiscnagpur.ac.in This is typically achieved by having a good leaving group, most commonly a halogen such as fluorine or chlorine, positioned on the benzonitrile core. lookchem.commdpi.comgoogle.comresearchgate.net The presence of the strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrile. wikipedia.orglibretexts.org For the synthesis of this compound, a 4-halobenzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, serves as the activated substrate. mdpi.com The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. iscnagpur.ac.in

Reaction with Aminophenol Precursors and Their Alkali Metal Salts

The nucleophilic component in the synthesis is typically 2-aminophenol (B121084) or its corresponding alkali metal salt. lookchem.commdpi.comgoogle.com The phenoxide, generated in situ by treating 2-aminophenol with a base, is a potent nucleophile that readily attacks the electron-deficient carbon of the halogenated benzonitrile. mdpi.com The use of alkali metal salts of aminophenols, such as the potassium or sodium salt, can also be employed to enhance the nucleophilicity of the oxygen atom. google.comgoogle.com

Optimization of Reaction Conditions: Solvent Systems and Basic Additives

The success of the SNAr reaction for synthesizing this compound is highly dependent on the reaction conditions.

Solvent Systems: Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive. google.comgoogle.com Commonly used solvents include:

N-methyl-2-pyrrolidone (NMP) lookchem.comgoogle.com

Dimethyl sulfoxide (B87167) (DMSO) mdpi.comgoogle.com

Dimethylformamide (DMF) mdpi.comgoogle.com

Dimethylacetamide (DMAc) researchgate.net

These solvents facilitate the dissolution of the reactants and promote the desired nucleophilic substitution.

Basic Additives: A crucial component is the base, which serves to deprotonate the hydroxyl group of the aminophenol, thereby generating the more nucleophilic phenoxide ion. alfa-chemistry.com Anhydrous potassium carbonate (K2CO3) is a widely used base in these reactions due to its moderate basicity, low cost, and ease of handling. lookchem.commdpi.comgoogle.comresearchgate.netgoogle.comalfa-chemistry.com Other bases such as sodium hydride (NaH) and potassium tert-butoxide have also been reported. mdpi.comgoogle.com The choice of base can influence the reaction rate and yield.

The reaction temperature is another critical parameter that requires optimization. Temperatures can range from room temperature to elevated temperatures (e.g., 90-160 °C) to drive the reaction to completion. lookchem.commdpi.comgoogle.com

Halogenated BenzonitrileAminophenolBaseSolventTemperature (°C)Reference
2,6-Difluorobenzonitrile3-Aminophenol (B1664112)Potassium CarbonateNMP70 lookchem.com
2,6-Dichlorobenzonitrile (B3417380)4-Aminophenol (B1666318)Potassium CarbonateNMP/Toluene100-160 lookchem.com
4-Fluorobenzonitrile derivative4-AminophenolPotassium CarbonateDMSO90 mdpi.com
2,6-Dichlorobenzonitrilep-AminophenolPotassium CarbonateDMAcNot specified researchgate.net
2-Chloro-6-nitrobenzonitrile4-AminophenolPotassium CarbonateDMSO50 google.com

Controlled Synthesis of Positional Isomers and Multi-Substituted Derivatives

The principles of SNAr can be extended to the controlled synthesis of various positional isomers and multi-substituted derivatives. By selecting appropriately substituted halogenated benzonitriles and aminophenols, a wide array of aminophenoxybenzonitrile analogs can be accessed. For instance, the reaction of 2,6-dihalobenzonitriles with different aminophenols (e.g., 3-aminophenol or 4-aminophenol) can lead to the formation of bis(aminophenoxy)benzonitrile derivatives. lookchem.comresearchgate.net The reaction conditions, particularly temperature, can be controlled to achieve selective mono- or di-substitution. lookchem.com This allows for a modular approach to construct complex molecules with specific substitution patterns. The synthesis of such derivatives is of interest for creating novel polymers and materials with tailored properties. lookchem.comgoogle.com

Targeted Functional Group Interconversions in Synthetic Pathways

In addition to direct O-arylation, the synthesis of this compound can be achieved through the strategic interconversion of functional groups on a pre-formed diaryl ether backbone.

Selective Reduction of Nitro-Containing Benzonitrile Precursors to Amines

An alternative and common route involves the synthesis of a nitro-containing precursor, 4-(2-nitrophenoxy)benzonitrile (B169614), which is then selectively reduced to the desired amine. calvin.edu This two-step process begins with the SNAr reaction between a 4-halobenzonitrile and 2-nitrophenol. The resulting 4-(2-nitrophenoxy)benzonitrile intermediate possesses a nitro group that can be chemoselectively reduced to an amino group. calvin.eduresearchgate.netjsynthchem.com

This reduction is a critical step and requires reagents that can selectively reduce the nitro group without affecting the nitrile functionality. A variety of reducing agents and catalytic systems have been employed for this transformation, including:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or formic acid. mdpi.comresearchgate.net

Metal-Based Reductions: Other metal-based systems, such as those involving iron or tin in acidic media, can also be effective.

The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, preventing over-reduction or side reactions. calvin.eduresearchgate.net This method provides a reliable pathway to this compound and its analogs, especially when direct amination is challenging.

Nitro-Containing PrecursorReducing Agent/CatalystSolventKey OutcomeReference
2-NitrobenzonitrileBH3·THF or NaBH4/TFANot specifiedSelective reduction of nitrile to primary amine calvin.edu
Aromatic Nitro CompoundsFormic acid with 10% Pd-CMethanol (B129727)Selective reduction of nitro group researchgate.net
Nitroaromatic CompoundsNaBH4/Ni(PPh3)4EthanolReduction of nitro to amine jsynthchem.com
4-(3-Hydroxyphenoxy) nitrobenzenePd/C, HydrogenMethanolReduction of nitro to amine mdpi.com

Comparative Analysis of Convergent versus Divergent Synthetic Routes for Related Systems

The synthesis of complex systems related to this compound, such as tripodal N-substituted melamines based on (4-aminophenoxy)alkanoic acids, provides a clear illustration of this comparative analysis. A study systematically evaluated both convergent and divergent routes to these target molecules (Compounds A and B in the original research).

Convergent Approach: This route commenced with N-(4-hydroxyphenyl)acetamide (Paracetamol). The synthesis involved three main stages:

Williamson Etherification: The starting phenol (B47542) was reacted with an appropriate haloalkanoate.

Hydrolysis: The ester and amide functionalities were hydrolyzed under acidic conditions to yield the key (4-aminophenoxy)alkanoic acid hydrochloride intermediate.

Coupling: Three equivalents of this intermediate were coupled to a central cyanuric chloride core in a one-pot reaction to yield the final tripodal melamine.

Divergent Approach: This strategy began with the central core, cyanuric chloride. The steps were as follows:

Initial Coupling: Cyanuric chloride was first reacted with 4-aminophenol.

Williamson Etherification: The resulting intermediate, now bearing phenolic hydroxyl groups, was subjected to etherification with a haloalkanoate.

Hydrolysis: The final step involved the hydrolysis of the terminal ester groups to yield the target acid.

Consideration of Yields and Selectivity in Novel Synthetic Protocol Development

The development of novel and efficient synthetic protocols for molecules like this compound hinges on maximizing reaction yields and controlling selectivity. The core structure of this compound features a diaryl ether linkage, the formation of which is a critical step in its synthesis. Two of the most prominent methods for constructing this C-O bond are the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. researchgate.net

The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.org While historically significant, traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper) which can limit functional group tolerance. Modern advancements have led to milder conditions using catalytic amounts of copper, various ligands, and different bases, significantly improving yields and applicability. For instance, the synthesis of aminophenoxy benzonitriles has been achieved by reacting a dinitro- or dichloro-benzonitrile with an aminophenol salt in a dipolar aprotic solvent. google.com A patent described the reaction of 2,4-dinitrobenzonitrile (B1296554) with 4-aminophenol using potassium carbonate in DMSO at 75°C, demonstrating the feasibility of this transformation. google.com

The table below presents research findings on the yields of Ullmann-type reactions for the synthesis of related phenoxyaniline (B8288346) and diaryl ether compounds.

Aryl Halide/SubstratePhenol/AmineCatalyst/BaseSolventTemp (°C)Yield (%)Reference
2,6-Dichlorobenzonitrilep-AminophenolK₂CO₃DMAc-- researchgate.net
4-IodotoluenePhenolCuI / LigandToluene12067-98
2,4-Dinitrobenzonitrile4-AminophenolK₂CO₃DMSO75- google.com
3-Nitrophenoxybenzene-Fe₃C@N-C (for reduction)-4098
2,6-Difluorobenzonitrile3-AminophenolK₂CO₃NMP7084 lookchem.com

The Buchwald-Hartwig amination and its C-O coupling variant represent a powerful, palladium-catalyzed alternative for forming C-N and C-O bonds. organic-chemistry.org These reactions generally proceed under milder conditions and exhibit broad substrate scope and functional group tolerance, often providing higher yields than classical methods. libretexts.orgwuxiapptec.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for optimizing the reaction and achieving high selectivity. For example, ligands like tBuXphos and Davephos have been developed for specific classes of nucleophiles, such as indazoles and indoles, respectively. libretexts.org

The following table summarizes data from studies on Buchwald-Hartwig type couplings for synthesizing related molecules, showcasing the yields achieved under various conditions.

Aryl Halide/TriflateAmine/AlcoholCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidesAnilinePd(OAc)₂ / Ligand---up to 90 researchgate.net
Aryl HalidesAmmonia (B1221849)Pd(dba)₂ / LigandNaOt-BuToluene110-
Aryl MesylatesVarious AminesPd/CM-phos---Good to Excellent
2-Iodo-N-(2-methoxyphenyl)benzamideThiophenol----60 nih.gov

The synthesis of the target molecule, this compound, would likely proceed via a nucleophilic aromatic substitution (SₙAr) reaction, such as an Ullmann or Buchwald-Hartwig coupling, between 2-aminophenol and a suitably activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile). Alternatively, the coupling of 4-aminophenol with an activated 2-halobenzonitrile could be employed. The amino group is often introduced in a later step by reducing a precursor nitro group (e.g., in 4-(2-nitrophenoxy)benzonitrile). This reduction is commonly achieved with high yield using reagents like SnCl₂·2H₂O or catalytic hydrogenation. nih.gov The careful selection of the synthetic route and optimization of reaction conditions, particularly the catalyst-ligand-base system, are paramount for developing a high-yielding and selective protocol.

Mechanistic Studies and Chemical Reactivity of 4 2 Aminophenoxy Benzonitrile

Elucidation of Nucleophilic Aromatic Substitution Reaction Mechanisms

The synthesis of 4-(2-Aminophenoxy)benzonitrile and its derivatives often involves a nucleophilic aromatic substitution (SNA_r) reaction. In a typical synthesis, an appropriately substituted fluorobenzene (B45895) derivative reacts with a phenol (B47542) intermediate in the presence of a base like cesium carbonate and a solvent such as dimethylformamide (DMF). The reaction is generally heated to facilitate the substitution. kuleuven.be This process is a cornerstone in the formation of the diaryl ether linkage present in the molecule.

The mechanism of nucleophilic aromatic substitution is distinct from electrophilic aromatic substitution. It involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to a substitution reaction. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com In the context of synthesizing derivatives of this compound, the reaction between a dinitro-, dichloro-, or chloronitro-substituted benzonitrile (B105546) and an alkali-metal salt of an aminophenol in a dipolar aprotic solvent is a key example. google.com For instance, 2,6-di-(4-aminophenoxy)benzonitrile can be synthesized via the nucleophilic substitution of 2,6-dichlorobenzonitrile (B3417380) with 4-aminophenol (B1666318). researchgate.net

The reactivity in these substitutions is influenced by the position of the electron-withdrawing groups. Groups positioned ortho or para to the leaving group accelerate the reaction more effectively than those in the meta position. masterorganicchemistry.com This is a critical consideration in designing synthetic routes for complex molecules containing the this compound scaffold.

Reactivity Profile of the Aromatic Amino Group

The aromatic amino group in this compound is a key site for a variety of chemical transformations, including condensation and acylation reactions.

Amine-Initiated Condensation Reactions (e.g., Schiff Base Formation for Phthalocyanine (B1677752) Synthesis)

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). nepjol.infomwjscience.com These reactions are fundamental in the synthesis of various heterocyclic compounds and have been explored for the preparation of novel Schiff base derivatives. nih.govmdpi.com For example, Schiff bases can be synthesized by refluxing an equimolar mixture of a primary amine and an aldehyde in a suitable solvent like absolute ethanol. nih.gov

Systematic studies on mechanochemical synthesis have also demonstrated the formation of Schiff bases from solid aromatic primary amines and aldehydes. researchgate.net The reactivity of the amine can be influenced by electronic effects of substituents on the aromatic ring. researchgate.net While specific examples detailing the use of this compound in phthalocyanine synthesis via Schiff base formation are not prevalent in the provided results, the general reactivity of aromatic amines in forming Schiff bases is well-established and is a plausible pathway for such syntheses. nepjol.infomwjscience.comnih.gov

Acylation and Derivatization Reactions of the Amino Moiety

The amino group of this compound can be readily acylated, a process that involves the introduction of an acyl group. gcms.cz Acylation is a common derivatization technique used to modify the properties of the parent molecule. gcms.cz For instance, the reaction of an amine with a perfluoroacid anhydride (B1165640) yields stable and volatile derivatives. gcms.cz This type of reaction is crucial for preparing various amide derivatives. In one example, N-(2-((2-aminophenoxy)methyl)benzyl)-4-((4- methylpiperazin-1-yl)methyl)benzamide was reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of triethylamine (B128534) to yield the corresponding acylated product. rsc.org This highlights the nucleophilic character of the amino group and its utility in forming amide bonds, which is a key step in the synthesis of more complex molecules. rsc.org

Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) is another key functional group in this compound, offering distinct pathways for chemical modification.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt under either acidic or basic conditions. libretexts.orgsavemyexams.comlibretexts.org This transformation proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid, under reflux. libretexts.org The reaction yields a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an alkali solution, like sodium hydroxide (B78521). libretexts.org This process initially forms a carboxylate salt and ammonia (B1221849). savemyexams.comchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. savemyexams.comlibretexts.org A specific example involves the hydrolysis of 2,4-di-(4-aminophenoxy)benzonitrile using a solution of potassium hydroxide in methanol (B129727) and water, followed by neutralization with sulfuric acid to precipitate the corresponding benzoic acid derivative. google.com

Hydrolysis ConditionReactantsIntermediateFinal Product (after workup)
AcidicNitrile, H₂O, H⁺AmideCarboxylic Acid, Ammonium Salt
BasicNitrile, OH⁻, H₂OImidic Acid, AmideCarboxylate Salt, Ammonia

This table summarizes the general pathways for nitrile hydrolysis.

Exploration of Cycloaddition and Other Nitrile-Specific Transformations

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. While specific examples involving this compound are not explicitly detailed in the provided search results, the general reactivity of nitriles in such reactions is known. For instance, [3+2] cycloaddition reactions of benzonitrile N-oxide with substituted benzylideneanilines have been studied. icm.edu.pl Cycloaddition reactions are powerful tools for constructing carbocyclic and heterocyclic systems. researchgate.netrsc.org The nitrile group's participation in these reactions opens avenues for the synthesis of complex, polycyclic structures. Further research could explore the potential of the nitrile group in this compound to engage in various cycloaddition pathways, such as [2+2], [3+2], and [4+2] cycloadditions, to generate novel molecular architectures. researchgate.netnih.gov

Investigation of Polymerization Initiation and Propagation Mechanisms

The chemical reactivity of this compound in polymerization processes is primarily dictated by its two key functional groups: the primary aromatic amine (-NH₂) and the nitrile (-C≡N) group. These groups allow the molecule to participate in various polymerization reactions, acting either as a monomer in polycondensation reactions or as a reactive curing agent or catalyst in addition polymerizations. Mechanistic studies, often conducted on structurally analogous compounds, provide significant insight into the initiation and propagation pathways involving this class of molecules.

The primary amine group serves as a highly reactive nucleophilic site, capable of initiating polymerization by attacking electrophilic species. This is the fundamental initiation step in the synthesis of high-performance polymers like polyimides and polyamides. In these reactions, this compound would function as a diamine monomer, reacting with comonomers such as dianhydrides or diacid chlorides. google.comvt.edu

The polymerization initiation for polyimides, for example, occurs via the nucleophilic substitution reaction where the amino group attacks one of the carbonyl carbons of a dianhydride. vt.edu This step opens the anhydride ring to form a poly(amic acid) (PAA) precursor. google.com The propagation of the polymer chain proceeds through the subsequent reaction of the remaining amino and anhydride groups, leading to a high molecular weight PAA. vt.edu This precursor is then typically converted to the final polyimide through thermal or chemical imidization. google.com Research on various unsymmetrical and symmetrical aminophenoxy benzonitrile diamines demonstrates this well-established two-step mechanism. lookchem.comresearchgate.net

In a different role, the amino group can act as a catalyst for the polymerization of thermosetting resins, such as those based on phthalonitrile (B49051) (PN). rsc.orgresearchgate.net Studies on the closely related catalyst, 4-(4-aminophenoxy)-phthalonitrile (4-APN), show that the -NH₂ group has high catalytic performance in the curing of PN resins. researchgate.net The proposed mechanism involves the generation of ammonia during the cross-linking process, which then facilitates the cyclotrimerization of nitrile groups to form highly stable phthalocyanine and triazine rings. rsc.orgmdpi.com This network formation constitutes the propagation phase of the curing process. The nitrile group on the this compound molecule itself can also participate in this propagation, becoming incorporated into the cross-linked polymer network. researchgate.net

The following tables present research findings on the polymerization of related aminophenoxy benzonitrile compounds, illustrating the general principles of initiation and propagation.

Table 1: Synthesis and Properties of Polyimides from Various Aminophenoxy Benzonitrile Diamines and Dianhydrides

This table summarizes the synthesis of various polyimides using aminophenoxy benzonitrile-containing diamines, highlighting the reaction conditions and key thermal properties of the resulting polymers. The data illustrates the propagation of poly(amic acid)s and their conversion to polyimides. lookchem.com

Diamine MonomerDianhydride ComonomerPolymer Solution Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (°C, in Air)
3,4-APBN6FDA0.51271542
3,4-APBNDSDA0.43249505
3,4-APBNOPDA0.62253515
3,4-APBNBTDA0.55293523
3,4-APBNPMDA0.79332530
4,4-APBN6FDA1.53295551

Table 2: Catalytic Curing of Phthalonitrile Containing Benzoxazine (B1645224) (BA-ph)

This table presents data on the curing behavior of a phthalonitrile-containing benzoxazine resin (BA-ph) when using an aminophenoxy benzonitrile derivative as a curing agent. The data shows how the addition of the amine-containing compound initiates and accelerates the polymerization, as indicated by the gelation time. researchgate.net

Curing AgentConcentration of Curing Agent (wt%)Curing Temperature (°C)Gelation Time (s)
None0220>7200
BAB52201980
BAB102201260
BAB15220900
BAB152002280
BAB15240300

Advanced Materials Science Applications As a Monomer and Functional Building Block

Polymer Synthesis Utilizing 4-(2-Aminophenoxy)benzonitrile and its Diamine Analogs

The versatile chemical nature of aminophenoxy benzonitrile (B105546) derivatives allows their use in the synthesis of a wide range of high-performance polymers. The amine groups readily participate in polycondensation reactions to form amide or imide linkages, while the nitrile group can either be retained as a polar functional group in the polymer backbone or be involved in subsequent cross-linking reactions to form thermoset networks.

Aromatic polyamides are synthesized from nitrile-containing diamines, such as 2,6-bis(4-aminophenoxy)benzonitrile and 2,4-di(4-aminophenoxy)benzonitrile, through direct polycondensation with various aromatic dicarboxylic acids or their acid chlorides. researchgate.netgoogle.com A common method for this synthesis is the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netcapes.gov.br

The resulting polyamides are generally amorphous and exhibit good solubility in polar organic solvents such as NMP and N,N-dimethylacetamide (DMAc). researchgate.netcapes.gov.br This improved processability is a significant advantage over many traditional aromatic polyamides. The thermal properties are robust, with glass transition temperatures (Tg) typically ranging from 203°C to 268°C and 10% weight loss temperatures exceeding 450°C in both nitrogen and air atmospheres. researchgate.netcapes.gov.br The mechanical properties of films cast from these polyamides show high tensile strength and modulus. capes.gov.brresearchgate.net For instance, films made from poly(amide-imide)s derived from 2,6-bis(m-aminophenoxy)benzonitrile have shown a tensile modulus of up to 3.6 GPa. researchgate.net

Mechanical Properties of Polyamide Films
Diamine MonomerDicarboxylic AcidTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Source
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzeneIsophthalic acid8462.1 capes.gov.br
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzeneTerephthalic acid7342.5 capes.gov.br
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene4,4'-Oxydibenzoic acid8172.0 capes.gov.br
2,6-bis(m-aminophenoxy)benzonitrileTrimellitic anhydride (B1165640) chloride281.143.6 researchgate.net
2,6-bis(p-aminophenoxy)benzonitrileTrimellitic anhydride chloride1277.882.9 researchgate.net

Polyimides are typically synthesized via a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride. google.compageplace.de When using nitrile-containing diamines like 2,6-bis(4-aminophenoxy)benzonitrile, the first step is a polyaddition reaction in a polar solvent (e.g., DMAc, NMP) to form a high-molecular-weight poly(amic acid) (PAA) precursor. google.comresearchgate.net

The second step is imidization, where the PAA is converted to the final polyimide through cyclodehydration. researchgate.net This can be achieved by either thermal curing, which involves heating the PAA film or solution at temperatures up to 300°C, or by chemical imidization at lower temperatures using a dehydrating agent like a mixture of acetic anhydride and pyridine. google.comlew.ro The resulting polyimide films are often tough, flexible, and creasable. google.comresearchgate.net

The incorporation of the benzonitrile moiety enhances several properties. Many of these polyimides exhibit excellent solubility in a range of organic solvents, a desirable trait for processing. researchgate.netlew.ro They also possess high thermal stability, with glass transition temperatures (Tg) reported between 210°C and 360°C and decomposition temperatures above 400°C. researchgate.netresearchgate.net A key feature is the influence of the polar nitrile group on the polymer's dielectric properties, leading to an increase in the dielectric constant. researchgate.netlew.ro

Properties of Polyimide Films from 2,6-bis(4-aminophenoxy)benzonitrile
Dianhydride MonomerTg (°C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Dielectric Constant (1 MHz)Source
BPADA210857.81.853.58 researchgate.net
6FDA231928.51.963.42 researchgate.net
BPDA2581159.62.123.71 researchgate.net
PMDA2601086.51.363.85 researchgate.net
BPADA: 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride; 6FDA: 4,4'-(hexafluoropropylidene)diphthalic anhydride; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; PMDA: Pyromellitic dianhydride.

Poly(amide-imide)s (PAIs) combine the high thermal stability of imides with the favorable mechanical properties and processability of polyamides. unitbv.ro One synthetic route involves the direct polycondensation of a diimide-dicarboxylic acid with an aromatic diamine, such as 2,6-bis(aminophenoxy)benzonitrile. researchgate.netunitbv.ro This reaction is often carried out in NMP with triphenyl phosphite and pyridine as condensing agents. unitbv.rontu.edu.tw

These copolymers are generally amorphous and readily soluble in polar aprotic solvents like NMP and DMAc, from which flexible and tough films can be cast. ntu.edu.twtandfonline.com The thermal properties are excellent, with glass transition temperatures typically in the range of 220–280°C and 10% weight loss temperatures often exceeding 500°C in a nitrogen atmosphere. unitbv.rontu.edu.twtandfonline.com The specific properties can be tuned by varying the structure of both the diamine and the diimide-diacid monomer. unitbv.ro

Thermal Properties of Poly(amide-imide)s
Diimide-DiacidDiamineInherent Viscosity (dL/g)Tg (°C)T10 (°C, in N₂)Source
PPMIB4,4'-Oxydianiline0.42280545 tandfonline.com
PPMIB4,4'-(p-Phenylenedioxy)dianiline0.35265530 tandfonline.com
PPMIB1,3-Bis(4-aminophenoxy)benzene0.50250515 tandfonline.com
Diimide from Biphenyl-2,2'-dicarboxylic acidm-Phenylenediamine0.31257520 ntu.edu.tw
Diimide from Biphenyl-2,2'-dicarboxylic acidp-Phenylenediamine0.23>350535 ntu.edu.tw
PPMIB: (4-(4-(2,6-diphenylpyridin-4yl)phenoxy)phenyl)-1,3-bis(trimellitimidobenzene)

Polyarylene ether nitriles (PENs) are synthesized via nucleophilic aromatic substitution polycondensation. A common method involves the reaction of an activated dihalo-benzonitrile, such as 2,6-dichlorobenzonitrile (B3417380), with various aromatic bisphenols (e.g., hydroquinone, resorcinol) in a polar aprotic solvent like NMP or sulfolane, using a weak base like potassium carbonate (K₂CO₃). researchgate.netresearchgate.net

These polymers are known for their high thermal stability, with decomposition temperatures typically starting above 400°C and significant char yields (over 30%) at 900°C under a nitrogen atmosphere. researchgate.netresearchgate.net The glass transition temperature and crystallinity of the resulting PENs can be controlled by altering the structure of the bisphenol monomer. For example, incorporating resorcinol (B1680541) units tends to decrease the Tg and crystallinity compared to using hydroquinone. researchgate.net These materials are valued for their combination of thermal resistance and chemical stability.

Thermal Properties of Polyarylene Ether Nitriles
Bisphenol Monomer(s)Tg (°C)T10 (°C, in N₂)Char Yield at 900°C (N₂)Source
Hydroquinone22550055% researchgate.net
Resorcinol19049048% researchgate.netresearchgate.net
4,4'-Dihydroxydiphenyl sulfone24549035% researchgate.net
Methylhydroquinone21042045% researchgate.net
tert-Butyl hydroquinone20042530% researchgate.net

The nitrile group in this compound and its analogs can participate in curing reactions, particularly in the formation of thermosetting polymers. This is especially relevant in phthalonitrile-based resins, where the terminal nitrile groups undergo thermally induced cyclotrimerization to form highly cross-linked, thermally stable triazine rings. vt.eduresearchgate.net This process is often initiated or catalyzed by small amounts of a curing agent, which can be an amine. vt.eduresearchgate.net

The curing behavior is typically analyzed using Differential Scanning Calorimetry (DSC), which can identify the temperatures of curing exotherms and calculate the enthalpy of reaction. researchgate.netmdpi.comnih.gov Isoconversional kinetic models, such as those developed by Kissinger or Friedman, are often applied to DSC data gathered at multiple heating rates to determine the activation energy (Ea) of the curing process. researchgate.netunits.it Fourier Transform Infrared Spectroscopy (FTIR) is used to track the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of new structures (e.g., triazine rings), providing mechanistic insights into the crosslinking reactions. researchgate.netresearchgate.netmdpi.com In some systems with multiple reactive groups, such as those containing both benzoxazine (B1645224) and nitrile moieties, DSC reveals a dual polymerization process: the ring-opening of the oxazine (B8389632) ring at a lower temperature, followed by the crosslinking polymerization of the nitrile groups at a higher temperature. mdpi.com

Formation of Polyarylene Ether Nitriles and Related High-Performance Polymers

Development of Functional Materials and Composites

The unique properties imparted by the this compound monomer and its analogs make them valuable for creating advanced functional materials and composites.

The polar nitrile group is known to increase the dielectric constant of polymers, making nitrile-containing polyimides suitable for applications in electronic components where high dielectric permittivity is desired. researchgate.netlew.ro

Furthermore, the amine functionalities allow these molecules to be grafted onto other materials. For example, 2,6-bis(4-aminophenoxy)benzonitrile has been used to functionalize graphene oxide (GO). ijcce.ac.ir The diamine attaches to the GO surface via hydrogen bonding and nucleophilic substitution, acting as a bridge between nanosheets. ijcce.ac.ir This modification improves the interfacial binding and creates active sites, leading to materials with enhanced electrochemical stability and pseudocapacitance, which are promising for supercapacitor applications. ijcce.ac.ir

These monomers are also incorporated into high-performance composites. Glass fiber-reinforced composites based on resins containing these monomers exhibit excellent mechanical and thermomechanical properties. researchgate.netmdpi.com Additionally, nanocomposites have been developed by blending nitrile-containing polyimides with multi-walled carbon nanotubes (MWCNTs) to create flexible, free-standing films for energy storage applications. mdpi.com Hybrid materials, such as those combining a benzonitrile-containing polybenzoxazine with inorganic fillers like titania (TiO₂), have shown enhanced thermomechanical properties and flame retardancy. mdpi.com

Engineering of Materials with Tailored Electrical and Mechanical Response

The use of this compound and its isomers as monomers allows for the precise engineering of polymeric materials with customized electrical and mechanical properties. The introduction of the polar cyano (-CN) group into the polymer backbone is a key strategy for enhancing dielectric properties. researchgate.netmdpi.com The large dipole moment of the nitrile group provides a strong interaction with an applied electric field, which can increase the dielectric constant of the resulting polymers. researchgate.net This makes such polymers suitable for applications in microelectronics and high-temperature sensors. rsc.org

In polyimide systems, the incorporation of nitrile groups has been shown to enhance thermal stability while also providing opportunities for crosslinking. mdpi.com The mechanical properties of these materials can also be tuned. For instance, polyimides derived from nitrile-containing diamines exhibit high tensile strengths and excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.netrsc.org The combination of flexible ether linkages and rigid aromatic units in the polymer structure, derived from monomers like this compound, allows for the creation of materials that are both tough and processable. researchgate.net Furthermore, the development of nanocomposites, for example by incorporating single-walled carbon nanotubes (SWNTs) into a polyimide matrix derived from nitrile-substituted diamines, can lead to materials with enhanced electromechanical responses, demonstrating an electrostrictive effect where strain is proportional to the square of the applied electric field. core.ac.uk

Piezoelectric Polyimides: Synthesis and Characterization of Electromechanical Properties

Aromatic polyimides containing polar functional groups, particularly the nitrile (-CN) group, have garnered significant interest for their potential in high-temperature piezoelectric applications. rsc.org The piezoelectric effect in these polymers arises from the orientation of molecular dipoles within the material upon poling. rsc.org The nitrile group, with its large dipole moment, is a critical component in inducing this piezoelectric response. researchgate.net

The synthesis of these piezoelectric polyimides typically involves a two-step polycondensation reaction. First, a diamine monomer, such as an isomer of aminophenoxy benzonitrile, is reacted with an aromatic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. researchgate.netuminho.pt This precursor is then thermally or chemically treated to induce cyclization, forming the final polyimide structure. uminho.pt The properties of the resulting piezoelectric polyimide are highly dependent on the chemical structure of the monomers, including the position and number of the nitrile groups. researchgate.netuminho.pt For example, studies on polyimides derived from different isomers of (aminophenoxy)benzonitrile have shown that the arrangement of the -CN groups significantly influences the piezoelectric coefficient (d₃₃). uminho.pt

Research has demonstrated that amorphous polyimides containing cyano groups can exhibit stable piezoelectric responses at elevated temperatures, a significant advantage over traditional piezoelectric polymers like fluoropolymers. researchgate.netuminho.pt For instance, polyimides synthesized from 4,4'-oxydiphthalic anhydride and various cyano-containing diamines have been characterized for their dielectric and piezoelectric properties, confirming that the frozen-in polarization is mainly due to the dipolar orientation of the -CN groups. uminho.pt While early examples showed modest piezoelectric coefficients, ongoing research focuses on optimizing the polymer structure and poling process to enhance this electromechanical coupling for applications in sensors and microelectromechanical systems (MEMS). rsc.orguminho.pt

Table 1: Piezoelectric Properties of Polyimides Derived from Nitrile-Containing Diamines

This table is generated based on data from related isomeric structures to illustrate the typical range of properties.

Polymer SystemDiamine MonomerDianhydridePiezoelectric Coefficient (d₃₃, pC/N)Glass Transition Temp. (°C)
Poly2-62,6-bis(3-aminophenoxy)benzonitrile4,4'-oxydiphthalic anhydride0.091~210-260
Poly2CN1,3-bis-2-cyano-3-(3-aminophenoxy)phenoxybenzene4,4'-oxydiphthalic anhydride0.168Not Specified
S-IPNs2,6-bis(3-aminophenoxy)benzonitrile (in copolymer)4,4′-oxydiphthalic anhydrideup to 44 pm/V*Not Specified

Note: The value for S-IPNs is reported in pm/V, which is dimensionally equivalent to pC/N. Data is compiled from studies on related isomeric structures to provide representative values. researchgate.netrsc.orguminho.pt

Optical Materials: Investigation of Luminescent and Aggregation-Induced Emission Phenomena

The incorporation of specific chromophores into polymer structures can lead to materials with interesting optical properties, such as luminescence. researchgate.net A particularly notable phenomenon is Aggregation-Induced Emission (AIE), where molecules that are weakly emissive in solution become highly luminescent upon aggregation or in the solid state. acs.orgrsc.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways. researchgate.net

Materials derived from monomers like this compound can be designed to exhibit such properties. The presence of donor-acceptor structures within the molecule can lead to multifunctional properties including luminescence. acs.org The non-planar structure of such molecules can restrict the formation of π-π stacking in the solid state, which is a common cause of fluorescence quenching, thus promoting AIE. acs.org

Research into organic luminogens has shown that by combining molecules with complementary emission colors (e.g., blue and yellow), it is possible to generate white light emission. acs.org The development of single-component white-light emitting materials is also an active area of research. researchgate.net Polymers containing cyano groups, such as those derived from this compound, can be tailored for optical applications. mdpi.com While specific AIE studies on polymers from this compound are not extensively detailed in the provided results, the general principles of AIE suggest that its structural features—a donor amine, an ether linkage, and an acceptor nitrile group—make it a promising building block for creating novel luminescent and AIE-active materials for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netacs.org

High-Performance Gas Separation Membranes

Polyimides are well-regarded for their use in gas separation membranes due to their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The performance of these membranes is highly dependent on the specific chemical structure of the polymer. The incorporation of nitrile groups into the polyimide backbone, for instance by using monomers like this compound, can enhance the polymer's properties for gas separation applications. researchgate.netrsc.org

The presence of the polar nitrile group can influence the intermolecular interactions within the polymer matrix, affecting both the permeability and selectivity of the membrane for different gases. researchgate.net Polyimides containing benzonitrile units have been identified as promising candidates for high-performance gas separation due to their combination of good solubility for processing, high-quality film-forming ability, and thermal stability. rsc.orgresearchgate.net These properties allow for the fabrication of thin, robust membranes via solution-casting methods. researchgate.netrsc.org

Studies on polyimides derived from the related monomer 2,6-bis(4-aminophenoxy)benzonitrile have shown their potential in separating gases such as O₂, H₂, CO₂, and CH₄. researchgate.net The introduction of flexible ether linkages can improve the processability of the polymers without significantly compromising their thermal properties. researchgate.net The goal is to create membranes that offer a favorable balance between high gas permeability and high selectivity for specific gas pairs (e.g., CO₂/CH₄), which is crucial for applications like natural gas purification and carbon capture. evonik.comtoray.com

Table 2: Gas Permeability of a Polyimide Membrane Containing Benzonitrile Units

This table presents representative data for a polyimide derived from 3-(bis(4-aminophenyl)amino)benzonitrile and 6FDA to illustrate typical performance.

GasPermeability (Barrer*)
H₂75.3
CO₂38.6
O₂8.1
CH₄0.8

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data from a study on a related N-benzonitrile side-chain polyimide. rsc.org

Nanomaterial Functionalization and Hybrid Composites (e.g., Graphene Oxide Modification)

The functionalization of nanomaterials like graphene oxide (GO) with organic molecules is a powerful strategy to create hybrid composites with enhanced properties. The amine group in this compound makes it suitable for covalently bonding to the oxygen-containing functional groups on the surface of GO. ijcce.ac.irijcce.ac.ir This process can improve the dispersion of the nanomaterial within a polymer matrix and create a strong interfacial bond, leading to improved material performance. researchgate.netnih.gov

Research has been conducted on the functionalization of GO using the related diamine, 2,6-bis(4-aminophenoxy)benzonitrile (BAAP). ijcce.ac.irijcce.ac.ir In these studies, GO was modified with BAAP through ultrasonication and reflux methods. ijcce.ac.ir Characterization of the resulting functionalized graphene oxide (FGO) confirmed the successful attachment of the diamine. ijcce.ac.irijcce.ac.ir This covalent functionalization was found to partially reduce the graphene oxide and increase the interlayer spacing, which in turn increases the number of active sites and the surface area of the material. ijcce.ac.ir

The resulting FGO-diamine hybrid materials have shown significant promise for electrochemical applications, particularly as electrode materials for supercapacitors. ijcce.ac.irijcce.ac.ir The functionalized material exhibits pseudocapacitive behavior, leading to increased capacitance and good electrochemical stability. ijcce.ac.ir This approach of using aminophenoxy benzonitrile derivatives to modify GO demonstrates a viable route to developing advanced hybrid composites for energy storage and other applications where tailored electrical properties are required. ijcce.ac.ir

Structure-Property Relationships in Polymeric Systems

Impact of Isomeric Substitution on Polymer Solubility, Thermal Transitions, and Film Properties

The isomeric position of the functional groups on a monomer has a profound impact on the properties of the resulting polymer. In the case of aminophenoxy benzonitriles used in the synthesis of polyimides and polyamides, changing the substitution pattern (e.g., para- vs. meta- vs. ortho-linkages) can significantly alter the polymer's solubility, thermal characteristics, and mechanical properties. uminho.ptresearchgate.net

The geometry of the diamine monomer influences the packing of the polymer chains. For instance, polymers derived from meta-substituted diamines, such as 2,6-bis(3-aminophenoxy)benzonitrile, tend to have a more kinked and less linear backbone compared to their para-substituted counterparts like 2,6-bis(4-aminophenoxy)benzonitrile. researchgate.net This structural difference has direct consequences for material properties:

Solubility: The less regular, kinked structure resulting from meta-substitution disrupts efficient chain packing. This generally leads to improved solubility in organic solvents. Polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzonitrile have been found to be soluble in various dipolar aprotic solvents like NMP, DMAc, and DMSO. researchgate.net In contrast, polymers from more rigid, linear para-linked diamines can exhibit lower solubility. researchgate.net

Thermal Transitions: The glass transition temperature (Tg) is a key indicator of a polymer's thermal stability and processing window. The Tg is influenced by the rigidity and mobility of the polymer chains. Often, more rigid backbones resulting from para-substitution lead to higher Tg values compared to the more flexible chains from meta-isomers. A study comparing polyamides derived from isophthalic acid showed that the polymer from the 3-aminophenoxy isomer had a Tg of 226°C, while the one from the 4-aminophenoxy isomer had a higher Tg of 244°C. researchgate.net

Film Properties and Crystallinity: The ability of polymer chains to pack into ordered structures affects crystallinity. Polymers from symmetric, linear para-isomers are more likely to be semi-crystalline, whereas the irregular structure of meta-isomers favors the formation of amorphous materials. researchgate.net This, in turn, affects the mechanical properties of films cast from these polymers. Amorphous polymers are typically transparent and can form tough, flexible films. researchgate.netresearchgate.net

These structure-property relationships highlight the importance of monomer design in tailoring the final characteristics of high-performance polymers.

Table 3: Comparison of Properties based on Isomeric Substitution

This table compiles data for polyamides derived from different diamine isomers and isophthalic acid to illustrate the impact of substitution.

PropertyPolymer from 2,6-bis(3-aminophenoxy)benzonitrile (meta-linkage)Polymer from 2,6-bis(4-aminophenoxy)benzonitrile (para-linkage)
Inherent Viscosity (dL/g) 0.440.93
Glass Transition Temp. (Tg, °C) 226244
10% Weight Loss Temp. (°C) 450470
Solubility in NMP SolubleSoluble
Crystallinity AmorphousAmorphous

Source: Data compiled from a comparative study on polyamides. researchgate.net

Role of Pendant Functional Groups in Modifying Polymer Behavior

The behavior of polymers derived from monomers like this compound is significantly influenced by the pendant amine (-NH2) and nitrile (-CN) functional groups. While direct studies on polymers synthesized exclusively from this compound are limited in publicly available research, the effects of these functional groups are well-documented in polymers made from structurally similar aminophenoxy benzonitrile compounds.

The Nitrile (-C≡N) Group: The strong polarity and high bond dissociation energy of the nitrile group impart several desirable characteristics to a polymer backbone.

Increased Dielectric Constant: The high polarity of the cyano group leads to an increase in the dielectric constant of the resulting polymer. Research on polyimides derived from related diamine monomers, such as 2,6-bis(4-aminophenoxy)benzonitrile, confirms that incorporating a nitrile group into the polymer backbone enhances the dielectric constant of the material. researchgate.net This makes such polymers suitable for applications in electronic materials where high dielectric permittivity is required. researchgate.net

Improved Adhesion and Solubility: The polar nature of the nitrile group can promote adhesion to various substrates through dipole-dipole interactions. researchgate.netsapub.org Furthermore, the presence of such pendant groups can disrupt the regular packing of polymer chains, which often leads to improved solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.netsapub.org

Cross-linking Site: The nitrile group serves as a potential site for post-polymerization modification, including cross-linking reactions. researchgate.netsapub.org This transformation can convert a thermoplastic polymer into a thermoset, thereby enhancing its thermal stability and mechanical properties.

The Amine (-NH₂) Group: The primary aromatic amine group is the main reactive site for polymerization. Its position and reactivity are crucial for monomer incorporation into a polymer chain.

Polymerization Site: The amine group readily reacts with various co-monomers, such as dianhydrides or diacid chlorides, to form high-performance polymers like polyimides and polyamides, respectively. researchgate.net

Influence on Reactivity: The nucleophilicity of the amine group, influenced by the electronic effects of the rest of the molecule, dictates the conditions required for polymerization.

The Ether (-O-) Linkage: Aryl-ether linkages are known to introduce flexibility into rigid polymer backbones. sapub.org This increased flexibility generally enhances the solubility and processability of otherwise intractable aromatic polymers without significantly compromising their thermal stability. sapub.org

A summary of the general effects of these functional groups, based on studies of related compounds, is presented in the table below.

Functional GroupProperty ModifiedEffectRationale
Nitrile (-C≡N) Thermal StabilityIncreasesHigh bond dissociation energy. researchgate.net
Dielectric ConstantIncreasesHigh polarity of the C≡N bond. researchgate.net
AdhesionPromotesPolar interactions with substrates. researchgate.netsapub.org
Cross-linkingProvides a reaction siteCan be thermally or chemically activated. sapub.org
Amine (-NH₂) PolymerizationActs as reactive siteNucleophilic reaction with electrophilic groups. researchgate.net
Ether (-O-) Solubility & ProcessabilityIncreasesIntroduces flexibility into the polymer backbone. sapub.org

Application as Chain Extension Modifiers in Thermosetting Resin Systems

Thermosetting resins, such as bismaleimides (BMIs) and epoxy resins, are known for their high thermal stability and modulus but often suffer from brittleness. researchgate.netmdpi.com This brittleness can be mitigated by incorporating modifiers that increase the toughness of the cured network. This is typically achieved by reducing the cross-linking density.

Chain extenders are bifunctional molecules that react with the growing polymer chains, becoming part of the backbone and increasing the distance between cross-link points. A classic example is the use of a diamine to modify a BMI resin, where the two amine groups react with two maleimide (B117702) groups via Michael addition, thus "extending" the chain. researchgate.net

For a compound to function as a chain extender , it must possess at least two reactive functional groups. For instance, the related compound 2,6-di-(4-aminophenoxy)benzonitrile (DAPB) , which is a diamine, has been successfully demonstrated as a chain-extension modifier for commercial BMI resins. researchgate.netwiley.com The use of DAPB resulted in a cured resin with superior shear strength and heat resistance compared to both the unmodified resin and a system modified with a standard diamine. researchgate.net

However, This compound is a mono-amine . Possessing only one reactive primary amine group, it cannot function as a chain extender. Instead, it would act as a chain-terminating or chain-capping agent. When introduced into a thermosetting system like a BMI or epoxy resin, its single amine group would react with a functional site on a growing polymer chain (e.g., a maleimide or epoxy group), effectively capping that chain and preventing further propagation from that end.

The functional consequence of using a mono-amine modifier like this compound would be:

Modification of Thermomechanical Properties: This reduction in cross-link density would likely increase the fracture toughness of the material but would also be expected to decrease the glass transition temperature (Tg) and modulus.

Therefore, while this compound can be used to modify thermosetting resins, its role is fundamentally different from that of a chain extender due to its monofunctional nature. It acts as a reactive modifier that terminates chain growth to control network density.

Comprehensive Spectroscopic and Structural Characterization of 4 2 Aminophenoxy Benzonitrile and Derived Materials

Vibrational Spectroscopy for Molecular Structure and Reaction Monitoring (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within 4-(2-Aminophenoxy)benzonitrile and for monitoring its conversion during polymerization reactions. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the amine (N-H), nitrile (C≡N), and aryl-ether (C-O-C) linkages.

The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹: one for the symmetric and one for the asymmetric N-H stretch. For instance, in the closely related compound 2,6-bis(3-aminophenoxy)benzonitrile, these peaks appear at 3448 and 3370 cm⁻¹. rsc.org Similarly, 2-Chloro-6-(4-aminophenoxy)benzonitrile shows N-H stretching at 3418 and 3349 cm⁻¹. lookchem.com The nitrile group (C≡N) presents a sharp, strong absorption band in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹. libretexts.org Studies on various aromatic nitrile-containing diamines and their derived polyimides consistently show this characteristic peak around 2225-2234 cm⁻¹. rsc.orglookchem.comgoogle.com The presence of the aryl-ether linkage is confirmed by a strong C-O-C stretching band, usually found around 1240 cm⁻¹. sapub.org

During the synthesis of polyimides from this diamine, FTIR is instrumental in monitoring the imidization process. The disappearance of the N-H stretching bands of the amine and the characteristic bands of the poly(amic acid) intermediate, coupled with the emergence of new, characteristic imide carbonyl (C=O) absorptions around 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch), confirms the successful cyclization to the final polyimide. google.commdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound/Data
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3350 - 3500 rsc.orglookchem.com
Nitrile (-C≡N)C≡N Stretch2225 - 2235 rsc.orglookchem.comlibretexts.orggoogle.com
Aryl Ether (Ar-O-Ar)Asymmetric C-O-C Stretch1230 - 1250 sapub.org
Aromatic RingC=C Stretch1500 - 1600 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides unambiguous confirmation of the molecular structure of this compound by mapping the chemical environments of all proton and carbon nuclei.

The ¹H-NMR spectrum of this compound displays distinct signals for the amine, and the two different aromatic rings. The protons on the aromatic rings (Ar-H) are expected to resonate in the downfield region, typically between 6.0 and 8.5 ppm. orgchemboulder.comorgchemboulder.com In related aromatic diamines, these signals appear in the 6.25-7.38 ppm range. rsc.org The protons of the aminophenoxy ring are generally shifted slightly upfield compared to those on the benzonitrile (B105546) ring due to the electron-donating effect of the amine and ether groups. The amine protons (-NH₂) themselves typically produce a broad singlet in the range of 1-5 ppm, with a specific chemical shift that can be influenced by solvent and concentration. orgchemboulder.com For example, the amine protons in 4-aminobenzonitrile (B131773) appear at 4.3 ppm, while those in 2,6-bis(3-aminophenoxy)benzonitrile are observed at 4.50 ppm. rsc.orgchemicalbook.com The complex splitting patterns (doublets, triplets, and multiplets) of the aromatic protons provide definitive information about the substitution pattern on each ring.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityReference Data
Aromatic Protons (Ar-H)6.2 - 7.8Doublet, Triplet, Multiplet rsc.orgorgchemboulder.com
Amine Protons (-NH₂)~4.5Broad Singlet rsc.orgchemicalbook.com

The ¹³C-NMR spectrum complements the ¹H-NMR data, providing a signal for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is a key diagnostic peak, appearing in the 115-130 ppm range. libretexts.orgpressbooks.pub In the related 2,6-bis(3-aminophenoxy)benzonitrile, this signal is found at 112.31 ppm. rsc.org The aromatic carbons resonate between approximately 108 and 160 ppm. The carbons directly bonded to the ether oxygen (C-O) and the amine nitrogen (C-N) are shifted significantly downfield within this range due to the electronegativity of the heteroatoms. The quaternary carbon of the benzonitrile ring to which the nitrile group is attached is typically found around 109-112 ppm. rsc.org The carbon attached to the ether linkage on the benzonitrile ring (C-O) and the carbon attached to the amine group on the phenoxy ring (C-NH₂) are expected near the downfield end of the aromatic region, often above 140 ppm. rsc.org

Carbon TypeExpected Chemical Shift (δ, ppm)Reference Data
Nitrile Carbon (-C≡N)112 - 120 rsc.orglibretexts.org
Aromatic Carbons (Ar-C)108 - 140 rsc.org
Aromatic Carbon (Ar-C-N)~145 - 150 rsc.org
Aromatic Carbon (Ar-C-O)~150 - 162 lookchem.com
Quaternary Carbon (Ar-C-CN)~109 - 112 rsc.org

Proton Nuclear Magnetic Resonance (1H-NMR)

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure and Optical Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the aromatic rings. mdpi.com The presence of the amino, ether, and nitrile substituents modifies the electronic structure, often causing shifts in the absorption maxima (λ_max). Aromatic diamines typically exhibit strong absorption due to their conjugated structures. oup.comoup.com

The optical properties of polymers derived from this monomer are of significant interest. For example, polyimides synthesized from unsymmetrical diamines, such as 3,4-APBN, often exhibit improved optical transparency compared to those from symmetrical analogs. lookchem.comresearchgate.net This is because the irregular, unsymmetrical structure disrupts the intermolecular charge-transfer complexes (CTCs) that are common in aromatic polyimides and contribute to color. lookchem.com The UV-Vis spectra of thin films made from these polymers are used to determine their cutoff wavelength (λ₀), a measure of transparency, which is a critical parameter for applications in electronics and optics. rsc.org

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The compound has a molecular formula of C₁₃H₁₀N₂O, giving a calculated molecular weight of approximately 210.23 g/mol . americanelements.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, verifying the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 210. While nitriles can sometimes show weak molecular ion peaks, the aromatic nature of this compound should help stabilize the radical cation. libretexts.org Key fragmentation pathways would likely involve the cleavage of the ether bond, which is one of the weaker bonds in the structure. This would lead to fragment ions corresponding to the aminophenoxy radical cation and the benzonitrile radical cation, or their neutral/radical counterparts, depending on how the charge is distributed. Further fragmentation could involve the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). Analysis of these fragments helps to piece together and confirm the molecule's structure.

X-ray Diffraction (XRD) for Crystalline Structure, Amorphous Content, and Intercalation Studies

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. While specific single-crystal XRD data for this compound is not widely reported, XRD is crucial for analyzing the morphology of polymers derived from it.

Many high-performance aromatic polyimides, particularly those synthesized from monomers with flexible ether linkages or unsymmetrical structures, tend to be amorphous rather than crystalline. researchgate.net XRD analysis of polyimide films reveals whether they possess long-range ordered crystalline domains or are predominantly amorphous, characterized by broad, diffuse scattering halos instead of sharp Bragg reflections. researchgate.netresearchgate.net The amorphous nature is often desirable as it can enhance solubility for processing and improve the optical transparency of films. The degree of crystallinity has a profound impact on the mechanical, thermal, and barrier properties of the final material, making XRD an essential characterization tool in the development of new polymers based on this compound.

Thermal Analysis Techniques for Polymer Characterization

The thermal stability and transition behaviors of polymers derived from this compound are critical determinants of their processing parameters and end-use applications. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential insights into these properties.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles and Char Yield

Thermogravimetric Analysis (TGA) is instrumental in evaluating the thermal stability and degradation characteristics of polymers. By monitoring the weight loss of a material as a function of temperature, TGA provides data on decomposition temperatures and the amount of residual char at high temperatures. Polymers derived from aminophenoxy benzonitrile structures, such as polyamides and polyimides, are known for their excellent thermal stability. researchgate.netnih.gov

For instance, polyamides synthesized from 2,6-bis(3-aminophenoxy)benzonitrile exhibit high thermal stability, with no significant weight loss observed below 350 °C. researchgate.net The char yield, which is the percentage of material remaining after thermal degradation, is a crucial indicator of fire resistance. Polyimides containing the benzonitrile moiety often exhibit high char yields, which is attributed to the high aromatic content and the crosslinking potential of the nitrile groups at elevated temperatures. researchgate.netmdpi.com Studies on related polyimides show 10% weight loss temperatures ranging from 470°C to 590°C in a nitrogen atmosphere, with char yields at 800°C or 900°C often exceeding 40% and in many cases reaching over 55%. researchgate.netnih.govntu.edu.tw For example, a series of polyimides derived from 2,6-bis(4-aminophenoxy)benzonitrile demonstrated 10% weight loss temperatures between 500°C and 590°C in nitrogen and char yields at 800°C in air ranging from 470°C to 580°C. researchgate.net The thermal stability is influenced by the chemical structure of the polymer backbone, with more rigid aromatic structures generally leading to higher decomposition temperatures and char yields. nih.govnih.gov

Table 1: Thermal Properties of Polymers Derived from Aminophenoxy Benzonitrile Moieties

Polymer Type Diamine Monomer Dianhydride/Diacid T10% (°C, N₂) Char Yield (%) at high temp. Reference
Polyamide 2,6-bis(3-aminophenoxy)benzonitrile Isophthalic acid >350 (Td) >40% at 900°C researchgate.net
Polyamide 2,6-bis(4-aminophenoxy)benzonitrile Terephthalic acid >350 (Td) >40% at 900°C researchgate.net
Polyimide 2,6-bis(4-aminophenoxy)benzonitrile PMDA 590 - researchgate.net
Polyimide 2,6-bis(4-aminophenoxy)benzonitrile BPDA 580 - researchgate.net
Polyimide 4,4'-bis(5-amino-2-pyridinoxy)benzophenone PMDA 537 60.8% at 800°C nih.gov
Polyimide 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile PMDA 546 >48% at 850°C lookchem.com

Note: T10% refers to the temperature at which 10% weight loss is observed. Td refers to the decomposition temperature.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Curing Exotherms

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. For polymers derived from this compound, DSC is crucial for determining the glass transition temperature (Tg) and for monitoring the exothermic heat flow during the curing of precursor materials like poly(amic acid)s.

The glass transition temperature (Tg) is a key characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of polyimides and polyamides containing aminophenoxy benzonitrile units can be tailored by altering the chemical structure of the monomers. researchgate.netgoogle.com For example, the incorporation of flexible ether linkages can lower the Tg, while rigid aromatic dianhydrides tend to increase it. lew.ro Reported Tg values for polyimides derived from diamines like 2,6-bis(aminophenoxy)benzonitrile range from approximately 200°C to over 360°C, depending on the specific dianhydride used. researchgate.netresearchgate.net For instance, polyimides synthesized from 2,6-bis(4-aminophenoxy)benzonitrile have shown Tg values between 305°C and 360°C. researchgate.net

During the synthesis of polyimides, a poly(amic acid) precursor is typically formed first, which is then thermally cured to the final polyimide structure. This curing process involves a cyclization reaction that releases water. DSC can detect this as a broad endotherm associated with solvent and water evaporation, followed by the exothermic process of imidization. lew.ro The curing of a poly(amic acid) from 2,6-bis(3-aminophenoxy)benzonitrile and 4,4'-oxidiphthalic anhydride (B1165640) shows that much of the imidization is accomplished at temperatures of 200°C and above. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Polymers Derived from Aminophenoxy Benzonitrile Moieties

Polymer Type Diamine Monomer Dianhydride Tg (°C) Reference
Poly(amide-imide) 2,6-bis(3-aminophenoxy)benzonitrile Trimellitic anhydride chloride 227
Poly(amide-imide) 2,6-bis(4-aminophenoxy)benzonitrile Trimellitic anhydride chloride 217
Polyimide 2,6-bis(4-aminophenoxy)benzonitrile 6FDA 305 researchgate.net
Polyimide 2,6-bis(4-aminophenoxy)benzonitrile BPDA 360 researchgate.net
Polyamide-ester 2,6-bis(p-aminophenoxy)-benzonitrile Terephthaloyl-bis-(4-oxybenzoyl)-chloride 220 lew.ro
Polyimide 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile 6FDA 249 lookchem.com

Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; PMDA = Pyromellitic dianhydride.

Advanced Optical Metrology (e.g., Spectroscopic Ellipsometry) for Thin Film Curing and Optical Constant Determination

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. psu.eduresearchgate.netpsu.edu This method is particularly valuable for in-situ monitoring of the curing process of polymer films, such as the conversion of poly(amic acid) to polyimide. researchgate.netacs.org

A study on the curing of a poly(amic acid) film made from 2,6-bis(3-aminophenoxy)benzonitrile and 4,4'-oxidiphthalic anhydride ((β-CN) APB/ODPA) using spectroscopic ellipsometry demonstrated the technique's utility. researchgate.netresearchgate.net The measurements allowed for a detailed analysis of the changes in the film's optical properties as a function of the curing temperature and time. The results showed that significant imidization and consequent film densification occur at temperatures of 200°C and higher. researchgate.net

During the curing process, the removal of solvent and the evolution of water from the imidization reaction lead to an increase in the refractive index, indicating a more compact film structure. researchgate.net The ellipsometry data can reveal specific absorption peaks in the ultraviolet-visible range that are characteristic of the polymer's electronic transitions. For the (β-CN) APB/ODPA polyimide, absorption peaks were observed around 4.1 eV, 5 eV, and 6 eV, corresponding to intra- and inter-molecular optical transitions. researchgate.net By modeling the ellipsometric data, a timeline for the curing process can be established, providing crucial information for optimizing manufacturing processes. researchgate.netresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Functionalized Materials and Complexes

Electrochemical characterization techniques, such as cyclic voltammetry (CV), are essential for investigating the redox properties of functionalized materials derived from this compound. These materials, particularly polyamides and polyimides, can exhibit interesting electrochemical behavior due to the presence of electroactive groups. ntu.edu.twnih.gov

Polymers containing triphenylamine (B166846) units, for example, are known for their hole-transporting capabilities and electrochromic properties. ntu.edu.tw Aromatic polyamides with ether linkages often show reversible oxidation-reduction cycles. ntu.edu.twnih.gov Cyclic voltammograms of polyamide films cast on an indium-tin oxide (ITO) coated glass substrate can reveal reversible oxidation redox couples. For instance, some aromatic polyamides exhibit multiple reversible oxidation waves at potentials ranging from 0.39 V to 1.13 V versus a silver/silver chloride (Ag/AgCl) reference electrode. ntu.edu.tw

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for confirming the successful synthesis and purity of this compound and its derived materials by comparing the experimentally found elemental composition with the theoretically calculated values based on the expected molecular formula.

For novel diamines and polymers, elemental analysis provides essential validation of their chemical structure. For example, in the synthesis of diamines such as 2,6-bis(3-aminophenoxy)benzonitrile and 2,6-bis(4-aminophenoxy)benzonitrile, the experimentally determined percentages of C, H, and N must align closely with the calculated values to confirm the identity of the synthesized compound. google.com Similarly, for the resulting polyamides and polyimides, elemental analysis verifies that the polymerization has proceeded as expected and that the final polymer has the correct repeating unit structure. nih.govunitbv.ro Discrepancies between the found and calculated values can indicate the presence of impurities, residual solvent, or incomplete reaction.

Table 3: Elemental Analysis Data for Aminophenoxy Benzonitrile Monomers and a Derived Polymer

Compound Formula Analysis %C %H %N Reference
2,6-di(4-aminophenoxy)benzonitrile C₁₉H₁₅N₃O₂ Calculated 71.9 4.8 13.2 google.com
Found 71.5 4.5 13.2 google.com
2,6-di(2-aminophenoxy)benzonitrile C₁₉H₁₅N₃O₂ Calculated 71.9 4.8 13.2 google.com
Found 72.3 4.7 13.6 google.com
2-(4-aminophenoxy)-6-(3-aminophenoxy)benzonitrile C₁₉H₁₅N₃O₂ Calculated 71.9 4.8 13.2 google.com
Found 72.4 4.8 13.7 google.com
Polyimide from BNDBP and PMDA C₃₅H₁₈N₄O₇ Calculated 69.54 3.00 9.27 nih.gov
Found 69.58 3.11 9.38 nih.gov

Note: BNDBP = 4,4'-bis(5-amino-2-pyridinoxy)benzophenone; PMDA = Pyromellitic dianhydride.

Computational Chemistry and Theoretical Investigations of 4 2 Aminophenoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for probing the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule. For a molecule like 4-(2-Aminophenoxy)benzonitrile, with its interconnected aromatic rings and functional groups (amino, ether, and nitrile), these calculations can reveal key details about its reactivity, polarity, and stability.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Energetics

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is particularly effective for systems of this size, offering a balance between computational cost and accuracy. A typical DFT analysis of this compound would involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation.

From this optimized structure, the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated.

HOMO: This orbital represents the region from which an electron is most easily donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, specifically involving the lone pairs of the nitrogen and oxygen atoms and the associated π-system.

LUMO: This orbital is the most likely destination for an accepted electron. The LUMO is anticipated to be centered on the benzonitrile (B105546) ring, particularly on the electron-withdrawing nitrile group (-C≡N) and its π* anti-bonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. doaj.org DFT calculations would provide a quantitative value for this gap, offering insights into the molecule's potential for participating in charge-transfer interactions. nih.gov

Table 1: Example of DFT-Calculated Electronic Properties (Note: The following values are illustrative examples of how results would be presented and are not from actual published research on this specific molecule.)

PropertyCalculated Value (Illustrative)Description
EHOMO -5.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.6 eVIndicates chemical reactivity and stability
Ionization Potential 5.8 eVEnergy required to remove an electron (approximated by -EHOMO)
Electron Affinity 1.2 eVEnergy released upon gaining an electron (approximated by -ELUMO)

Prediction and Analysis of Molecular Dipole Moments

DFT calculations can predict both the magnitude and direction of this dipole moment with high accuracy. The calculation involves summing the vector contributions of all bond dipoles across the optimized molecular geometry. The nitrile group is a strong electron-withdrawing group, while the amino group is electron-donating. This creates a pronounced charge separation across the molecule, which would be the primary contributor to the dipole moment. Understanding the dipole moment is crucial for predicting how the molecule will interact with polar solvents, other polar molecules, and external electric fields.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic state of a single, often static, molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov MD simulations treat atoms as classical particles and use a force field—a set of parameters that approximates the potential energy of the system—to calculate their trajectories.

For this compound, MD simulations would be invaluable for understanding its flexibility. The molecule's shape is not rigid; rotation can occur around the C-O ether linkage and the C-N bond of the amino group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers (stable shapes) and the energy barriers between them. This provides a dynamic picture of the molecule's preferred orientations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Furthermore, MD simulations of multiple this compound molecules can reveal important intermolecular interactions. These simulations would show how molecules arrange themselves with respect to their neighbors, identifying common interaction motifs like:

Hydrogen Bonding: Between the amino (-NH₂) group of one molecule and the nitrile nitrogen (N≡C-) or ether oxygen of another.

π-π Stacking: Interactions between the flat faces of the aromatic rings.

These simulations provide insight into the bulk properties of the material, such as its solubility, melting point, and the structure of its condensed phases. nih.gov

Theoretical Spectroscopic Predictions and Correlation with Experimental Data

Computational methods can predict various types of spectra, which can then be compared with experimental results to validate the theoretical model and aid in the interpretation of experimental data.

For this compound, key spectroscopic techniques that can be modeled include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific atomic motion, such as the N-H stretch of the amino group, the C≡N stretch of the nitrile group, and the C-O-C asymmetric stretch of the ether linkage. Comparing the theoretical IR spectrum with an experimental one helps confirm the molecule's structure and functional groups. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data to confirm the atomic connectivity and chemical environment of each atom. mdpi.comnih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. doaj.org These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic systems.

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data (Note: This table is a hypothetical illustration. Experimental data is from reference mdpi.com; theoretical values are for illustrative purposes.)

Spectroscopic DataMethodKey FeatureExperimental Value (cm⁻¹ or ppm)Theoretical Value (Illustrative)
IR FTIRC≡N stretch~22272230 cm⁻¹
IR FTIRN-H stretch~3300-35003450, 3360 cm⁻¹
¹H NMR 400 MHz CDCl₃Aromatic H6.70-7.69 ppm6.8-7.8 ppm
¹H NMR 400 MHz CDCl₃-NH₂6.17 ppm (s, 2H)6.2 ppm
UV-Vis TD-DFTπ→π* transitionNot Available295 nm

Derivation of Structure-Property Relationships from Theoretical Models

The ultimate goal of many computational studies is to establish clear relationships between a molecule's structure and its macroscopic properties or activity (Structure-Property or Structure-Activity Relationships, SAR/QSPR). By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can build predictive models. mdpi.com

For example, theoretical models could explore:

Effect of Substituents: How does adding an electron-withdrawing group (like -NO₂) or an electron-donating group (like -OCH₃) to one of the rings affect the HOMO-LUMO gap, the dipole moment, or the absorption spectrum?

Isomeric Effects: How do the properties of this compound differ from its isomers, such as 2-(4-aminophenoxy)benzonitrile (B2764911) or 4-(3-aminophenoxy)benzonitrile? Computational analysis can quantify these differences in terms of stability and electronic properties. researchgate.net

Biological Activity: If the molecule is a scaffold for drug development, computational docking can predict how it binds to a biological target. The calculated electronic properties (like the electrostatic potential map) can explain why certain derivatives have higher binding affinities, guiding the design of more potent compounds. mdpi.com

These theoretical models, built on a foundation of quantum chemistry and molecular dynamics, are essential for the rational design of new materials and molecules with desired functions, using this compound as a starting point.

Coordination Chemistry of 4 2 Aminophenoxy Benzonitrile

Ligand Design and Coordination Modes of Aminophenoxybenzonitrile Derivatives

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. nih.gov Aminophenoxybenzonitrile derivatives, such as 4-(2-Aminophenoxy)benzonitrile, are of particular interest due to the presence of multiple donor atoms: the nitrogen of the amino group, the oxygen of the ether linkage, and the nitrogen of the nitrile group. This multidentate nature allows for a variety of coordination modes. nih.gov

The flexibility of the ligand framework enables it to coordinate to a metal center in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom, most likely the amino nitrogen, which is a strong Lewis base.

Bidentate Coordination: The ligand can form a stable five-membered chelate ring by coordinating through the amino nitrogen and the ether oxygen. This is a common coordination mode for 2-aminophenol (B121084) derivatives. jchemlett.com Alternatively, it could potentially coordinate through the amino nitrogen and the nitrile nitrogen, although this would form a larger, less stable chelate ring.

Tridentate Coordination: In some cases, all three donor atoms (amino nitrogen, ether oxygen, and nitrile nitrogen) could coordinate to a single metal center, particularly with larger metal ions that can accommodate higher coordination numbers.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur if different donor atoms of the ligand coordinate to different metal ions.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions (solvent, temperature), and the presence of other competing ligands. nih.gov The steric and electronic properties of substituents on the aromatic rings can also influence the coordination behavior. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. d-nb.infonih.gov The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents for such reactions include ethanol, methanol (B129727), acetonitrile, or dimethylformamide (DMF).

A general synthetic procedure would be:

Dissolving this compound in a suitable solvent.

Adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) to the ligand solution, often dropwise with stirring.

The reaction mixture may be heated to facilitate the complex formation.

The resulting metal complex, if it precipitates, can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Characterization of the newly synthesized complexes is essential to determine their structure and properties. jchemlett.comhivnursing.net Standard analytical techniques employed for this purpose include:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex and the ligand-to-metal ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the N-H (amino), C-O-C (ether), and C≡N (nitrile) bonds upon coordination to the metal ion provide direct evidence of bonding. jchemlett.com For instance, a shift in the ν(N-H) band indicates the involvement of the amino group in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide information about the coordination mode.

Mass Spectrometry: To determine the molecular weight of the complex.

X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.

Table 1: Hypothetical Characterization Data for a [M(4-APB)₂]Cl₂ Complex (where 4-APB = this compound)

TechniqueLigand (4-APB)Complex [M(4-APB)₂]Cl₂Interpretation
FT-IR (cm⁻¹) ν(N-H): ~3400, 3300ν(N-H): ~3350, 3250 (Shift to lower frequency)Amino group is coordinated to the metal ion.
ν(C-O-C): ~1250ν(C-O-C): ~1230 (Shift to lower frequency)Ether oxygen is involved in coordination.
ν(C≡N): ~2225ν(C≡N): ~2230 (Slight shift)Nitrile group may have a weak interaction or is not coordinated.
¹H NMR (ppm) Aromatic-H: 7.0-7.8Aromatic-H: 7.1-8.0 (Downfield shifts)Change in electronic environment upon complexation.
NH₂-H: ~5.0NH₂-H: Broadened or shiftedInvolvement of the amino group in coordination.
Elemental Analysis (%) C: 74.27, H: 4.79, N: 13.32Varies with metalConfirms the stoichiometry of the complex.

Spectroscopic and Electrochemical Properties of Coordination Compounds

The spectroscopic and electrochemical properties of the coordination compounds of this compound are influenced by the metal ion and the coordination environment.

Spectroscopic Properties:

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the complex and the nature of the electronic transitions. researchgate.net Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, are often observed. The position and intensity of these bands are characteristic of the metal ion and its coordination sphere.

Fluorescence Spectroscopy: The free ligand may exhibit fluorescence due to the aromatic rings. Upon coordination to a metal ion, the fluorescence can be either quenched or enhanced. Quenching can occur due to energy or electron transfer from the excited state of the ligand to the metal ion. Enhancement can occur if coordination increases the rigidity of the ligand and reduces non-radiative decay pathways.

Electrochemical Properties:

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the metal complexes. researchgate.net The CV of a complex can show reversible or irreversible redox waves corresponding to the oxidation or reduction of the metal center or the ligand. The redox potentials are sensitive to the coordination environment and can provide insights into the electronic effects of the ligand on the metal ion. For instance, the oxidation potential of a metal ion can be shifted upon coordination to the aminophenoxybenzonitrile ligand. nih.gov

Table 2: Hypothetical Spectroscopic and Electrochemical Data for a Metal Complex of this compound

PropertyLigand (4-APB)ComplexInterpretation
UV-Vis (λₘₐₓ, nm) ~280, ~320~290, ~350, ~450 (new band)New bands may correspond to charge transfer or d-d transitions.
Fluorescence (λₑₘ, nm) ~400Quenched or shiftedIndicates interaction between the ligand and the metal ion.
Cyclic Voltammetry (E₁/₂, V vs. Ag/AgCl) -Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺: +0.5Redox potential of the metal is influenced by the ligand.

Exploration of Catalytic Applications of Metal-Aminophenoxybenzonitrile Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations. researchgate.netmdpi.com The design of the ligand plays a crucial role in determining the catalytic activity and selectivity of the complex. rsc.org Metal-aminophenoxybenzonitrile complexes have the potential to be explored as catalysts in several areas:

Oxidation Reactions: Metal complexes, particularly those of copper, cobalt, and manganese, are known to catalyze the oxidation of various substrates, such as alcohols and phenols. The aminophenoxy ligand could stabilize different oxidation states of the metal, which is often a requirement for catalytic oxidation cycles.

Reduction Reactions: Complexes of metals like ruthenium, rhodium, and iridium with nitrogen- and oxygen-donor ligands can be active catalysts for the hydrogenation of ketones, aldehydes, and imines. mdpi.com

Cross-Coupling Reactions: Palladium and nickel complexes are extensively used as catalysts for C-C and C-N bond formation reactions. The aminophenoxybenzonitrile ligand could provide the necessary electronic and steric environment for these catalytic transformations.

Polymerization Reactions: Some transition metal complexes act as catalysts for the polymerization of olefins. The nitrile group in the ligand could potentially be used to further functionalize the resulting polymer.

The catalytic activity of these complexes would need to be systematically investigated by studying their performance in model reactions, optimizing reaction conditions, and elucidating the reaction mechanisms. The ability to tune the steric and electronic properties of the ligand by introducing substituents on the aromatic rings offers a pathway to develop highly efficient and selective catalysts. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Aminophenoxy)benzonitrile, and how do solvent choices influence product yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Evidence from analogous syntheses (e.g., 4-(2-Aminophenoxy)-1,8-naphthalic anhydride) suggests using polar aprotic solvents like DMSO or acetonitrile to enhance reaction efficiency. For example, DMSO increased yields by stabilizing intermediates in SNAr reactions . Optimization should include testing solvent effects on reaction kinetics and purity.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Key protocols include:

  • PPE : Full-body chemical-resistant suits, P95 respirators for particulates, and nitrile gloves (tested for compatibility) .
  • Engineering Controls : Fume hoods to minimize inhalation risks and secondary containment to prevent environmental release .
  • Waste Disposal : Follow EPA guidelines for nitrile-containing compounds to avoid groundwater contamination .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use tandem analytical techniques:

  • HPLC/GC-MS : Quantify purity (>98% recommended for pharmacological studies) .
  • NMR Spectroscopy : Compare 1^1H and 13^13C chemical shifts with reference data (e.g., δ 7.5–8.1 ppm for aromatic protons in benzonitrile derivatives) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 225.09) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating aminophenoxy group activates the benzonitrile core for electrophilic substitution but may hinder oxidative addition in palladium-catalyzed reactions. Computational studies (DFT) can predict regioselectivity, while experimental validation via Hammett plots quantifies substituent effects .

Q. What strategies resolve contradictions in NMR data for benzonitrile derivatives with similar substitution patterns?

  • Methodological Answer : Contradictions often arise from solvent-dependent shifts or dynamic processes (e.g., tautomerism). Strategies include:

  • Variable Solvent NMR : Compare DMSO-d6 vs. CDCl3 to identify hydrogen bonding or aggregation effects .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • Dynamic NMR : Detect slow conformational exchanges at elevated temperatures .

Q. How can this compound be leveraged in designing fluorescent probes for biological imaging?

  • Methodological Answer : The aminophenoxy group enables conjugation to biomolecules, while the nitrile moiety can stabilize twisted intramolecular charge-transfer (TICT) states. Fluorescence tuning involves:

  • Solvatochromic Studies : Measure emission shifts in solvents of varying polarity to assess TICT behavior .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate Stokes shifts .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Scaling issues include exothermic side reactions and purification bottlenecks. Mitigation strategies:

  • Flow Chemistry : Improve heat dissipation and reaction control .
  • Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.